An In-Depth Technical Guide to N-Nitrosodibutylamine: Structure, Properties, and Analysis
An In-Depth Technical Guide to N-Nitrosodibutylamine: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodibutylamine (NDBA), a member of the potent N-nitrosamine class of compounds, is a significant subject of study in environmental science, toxicology, and pharmaceutical quality control. Characterized by the nitroso group (N=O) bonded to a nitrogen atom, NDBA is recognized as a probable human carcinogen, necessitating rigorous monitoring and control in consumer products and the environment.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of N-Nitrosodibutylamine, offering field-proven insights for professionals engaged in research and development.
Chemical Identity and Structure
N-Nitrosodibutylamine is a symmetrical nitrosamine featuring two n-butyl groups attached to the amino nitrogen. The presence of the N-N=O functional group is the defining structural feature of all nitrosamines and is central to their chemical reactivity and biological activity.
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IUPAC Name : N-butyl-N-nitrosobutan-1-amine[2]
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Synonyms : Dibutylnitrosamine, NDBA, N,N-Dibutylnitrosoamine[3][4]
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Molecular Formula : C₈H₁₈N₂O[5]
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Molecular Weight : 158.24 g/mol [5]
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SMILES : CCCCN(CCCC)N=O[3]
The structure of NDBA imparts specific chemical characteristics. The molecule possesses a plane of symmetry, and the restricted rotation around the N-N bond, due to its partial double-bond character, can lead to the existence of syn and anti conformers.
Physicochemical Properties
N-Nitrosodibutylamine is a pale yellow, oily liquid under standard conditions.[2] Its physicochemical properties are crucial for understanding its environmental fate, designing analytical extraction procedures, and assessing its toxicological profile.
| Property | Value | Source(s) |
| Appearance | Clear, colourless to light yellow liquid | [2][5] |
| Boiling Point | 237 °C | [3][5] |
| Melting Point | < 25 °C | [3][5] |
| Density | 0.9009 g/cm³ at 20°C | [2][6] |
| Water Solubility | 1.199 g/L (room temperature) | [2][5] |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, ethyl acetate, and methanol | [1][5] |
| LogP (Octanol-Water Partition Coefficient) | 2.63 | [2] |
| Vapor Pressure | 0.04 mmHg | [2] |
| Refractive Index | 1.4485 at 20°C | [3][5] |
| Stability | Light-sensitive, particularly to UV light. Stable in neutral or alkaline aqueous solutions in the dark for over 14 days, but slightly less stable in acidic solutions. | [2][5] |
Synthesis of N-Nitrosodibutylamine
The synthesis of N-nitrosamines is a critical process for preparing analytical standards and for understanding their formation as impurities. The most common and well-established method for synthesizing N-nitrosamines is the N-nitrosation of a secondary amine with a nitrosating agent under acidic conditions. The nitrosating agent is typically formed in situ from a nitrite salt, such as sodium nitrite, and a strong acid.
Causality in Experimental Design:
The choice of an acidic medium is paramount as it facilitates the formation of the active nitrosating species, the nitrosonium ion (NO⁺), from nitrous acid (HNO₂). The reaction temperature is maintained at a low level (0-10 °C) to control the exothermic reaction and to minimize the decomposition of the unstable nitrous acid. The subsequent extraction with an organic solvent like dichloromethane is chosen due to the higher solubility of the resulting N-nitrosamine in organic phases compared to the aqueous reaction medium. The final purification by column chromatography ensures the removal of unreacted starting materials and byproducts, yielding a high-purity standard essential for analytical applications.
Experimental Protocol: Laboratory Synthesis of N-Nitrosodibutylamine
This protocol is a representative procedure based on established N-nitrosation chemistry and should be performed with extreme caution in a well-ventilated fume hood due to the carcinogenic nature of N-nitrosamines.[7][8]
Materials:
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Dibutylamine
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Sodium Nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and column chromatography setup.
Procedure:
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibutylamine (1.0 eq) in water. Cool the flask in an ice bath to 0-5 °C.
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Acidification : Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred solution while maintaining the temperature below 10 °C.
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Nitrosation : Prepare a solution of sodium nitrite (1.5 eq) in water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-10 °C.
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Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Extraction : Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous phase).
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Washing and Drying : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
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Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purification : Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Characterization : Collect the fractions containing the product and evaporate the solvent. Characterize the final product by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Caption: Workflow for the laboratory synthesis of N-Nitrosodibutylamine.
Analytical Characterization of N-Nitrosodibutylamine
The detection and quantification of N-Nitrosodibutylamine, often at trace levels, is critical for ensuring public health and safety. Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.
Self-Validating Analytical Protocol:
An effective analytical protocol for NDBA must include robust sample preparation to isolate the analyte from complex matrices and remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. The subsequent GC-MS analysis must demonstrate good linearity, low limits of detection (LOD) and quantification (LOQ), and acceptable accuracy and precision, often validated using spiked samples and internal standards.
Experimental Protocol: GC-MS Analysis of N-Nitrosodibutylamine in Water
This protocol is based on established methods for nitrosamine analysis in drinking water.[2][5]
1. Sample Preparation (Solid-Phase Extraction):
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Sample Collection and Preservation : Collect the water sample in an amber glass bottle to prevent photodegradation of NDBA.
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Spiking with Internal Standard : Add an appropriate deuterated internal standard (e.g., NDBA-d18) to the sample to correct for matrix effects and variations in extraction efficiency.
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SPE Cartridge Conditioning : Condition a graphitized carbon SPE cartridge by passing methanol followed by deionized water through it.
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Sample Loading : Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
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Cartridge Washing : Wash the cartridge with deionized water to remove any polar impurities.
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Elution : Elute the trapped NDBA and internal standard from the cartridge using dichloromethane.
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Concentration : Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. GC-MS/MS Analysis:
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Gas Chromatograph (GC) Conditions :
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Column : A mid-polarity column, such as a DB-1701, is often suitable.
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Injector : Splitless injection at a temperature of 220 °C.
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Oven Program : Start at 40 °C, hold for 1-2 minutes, then ramp up to a final temperature of around 280 °C.
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Carrier Gas : Helium at a constant flow rate.
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Mass Spectrometer (MS) Conditions :
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Ionization Mode : Electron Ionization (EI).
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Acquisition Mode : Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
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MRM Transitions : Monitor specific precursor-to-product ion transitions for both NDBA and its deuterated internal standard.
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3. Data Analysis and Quantification:
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Calibration : Prepare a series of calibration standards of known NDBA concentrations containing a fixed amount of the internal standard.
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Quantification : Generate a calibration curve by plotting the ratio of the NDBA peak area to the internal standard peak area against the NDBA concentration. Determine the concentration of NDBA in the sample from this curve.
Caption: Workflow for the analytical characterization of N-Nitrosodibutylamine.
Safety and Handling
N-Nitrosodibutylamine is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[3][5] Therefore, all handling and synthesis of this compound must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, within a certified chemical fume hood.[9] All waste containing NDBA should be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Conclusion
N-Nitrosodibutylamine remains a compound of high interest due to its potential health risks. A thorough understanding of its chemical structure and physicochemical properties is fundamental for developing effective strategies for its detection, quantification, and control. The synthesis and analytical protocols outlined in this guide provide a robust framework for researchers and scientists, emphasizing the importance of meticulous experimental design and safety precautions when working with this potent carcinogen.
References
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PubChem. (n.d.). N-Nitrosodibutylamine. Retrieved February 9, 2026, from [Link]
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Wikipedia. (n.d.). Nitrosation. Retrieved February 9, 2026, from [Link]
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Singh, S., et al. (2022). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. ResearchGate. Retrieved February 9, 2026, from [Link]
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MDPI. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Retrieved February 9, 2026, from [Link]
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New Jersey Department of Health. (n.d.). N-NITROSODI-n-BUTYLAMINE HAZARD SUMMARY. Retrieved February 9, 2026, from [Link]
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